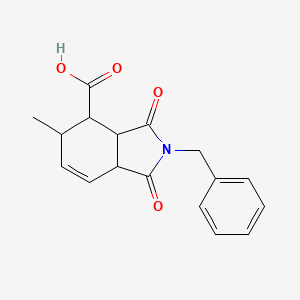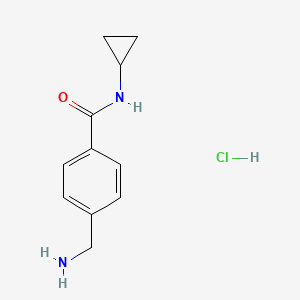
4-溴-3-氯-6-氟喹啉
描述
“4-Bromo-3-chloro-6-fluoroquinoline” is a chemical compound with the molecular formula C9H4BrClFN . It is used as an intermediate in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “4-Bromo-3-chloro-6-fluoroquinoline” consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). This core is substituted at the 4th, 3rd, and 6th positions with bromine, chlorine, and fluorine atoms, respectively.科学研究应用
金属化和功能化
4-溴-3-氯-6-氟喹啉用于喹啉的金属化和功能化。它可以通过卤素/金属置换、去质子化和羧化过程转化为各种羧酸,从而以优异的产率合成复杂的有机化合物 (Ondi、Volle 和 Schlosser,2005)。
抗生素合成
该化合物是抗生素合成中的关键组成部分。已经开发了从二氯喹啉合成它的可扩展路线,证明了它在抗菌药物发现中的效用 (Flagstad 等,2014)。
克诺尔合成
它参与克诺尔合成过程,特别是在制备溴和氯喹啉作为传染病研究的起始材料方面 (Wlodarczyk 等,2011)。
杂环中的卤素交换
在杂环化合物中的卤素交换反应中,4-溴-3-氯-6-氟喹啉表现出显着的反应性,尤其是在吡啶和喹啉中 (Schlosser 和 Cottet,2002)。
有机金属功能化
该化合物还用于有机金属方法对氮杂环进行功能化。这涉及附着各种官能团以创建新颖的有机结构 (Ondi,2005)。
药物化学
在药物化学中,它用于修饰异喹啉骨架,这对新药开发很重要。它的衍生物已显示出作为羧酸等排体和有用构建块前体的希望 (Golushko 等,2019)。
作用机制
While the specific mechanism of action for “4-Bromo-3-chloro-6-fluoroquinoline” is not provided, quinolones, a related class of compounds, act by inhibiting bacterial DNA synthesis. They do this by targeting bacterial type II topoisomerase enzymes, DNA gyrase, and DNA topoisomerase IV, converting them into toxic enzymes that fragment the bacterial chromosome .
安全和危害
生化分析
Biochemical Properties
4-Bromo-3-chloro-6-fluoroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between 4-Bromo-3-chloro-6-fluoroquinoline and biomolecules are typically mediated through non-covalent bonds, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions .
Cellular Effects
The effects of 4-Bromo-3-chloro-6-fluoroquinoline on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling proteins, leading to altered cellular responses. Additionally, 4-Bromo-3-chloro-6-fluoroquinoline can affect the expression of specific genes, thereby influencing the production of proteins involved in various cellular functions .
Molecular Mechanism
At the molecular level, 4-Bromo-3-chloro-6-fluoroquinoline exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in either inhibition or activation of the target molecules. Furthermore, 4-Bromo-3-chloro-6-fluoroquinoline can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-3-chloro-6-fluoroquinoline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-3-chloro-6-fluoroquinoline remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be reversible or irreversible depending on the duration and concentration of exposure .
Dosage Effects in Animal Models
The effects of 4-Bromo-3-chloro-6-fluoroquinoline vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and other adverse outcomes. Threshold effects have been observed, where a specific concentration of 4-Bromo-3-chloro-6-fluoroquinoline is required to elicit a biological response. Toxic effects at high doses may include cellular damage, disruption of metabolic processes, and alterations in normal physiological functions .
Metabolic Pathways
4-Bromo-3-chloro-6-fluoroquinoline is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the overall metabolic flux and metabolite levels. The compound can inhibit or activate specific enzymes, leading to changes in the concentration of metabolites and the flow of metabolic intermediates.
Transport and Distribution
Within cells and tissues, 4-Bromo-3-chloro-6-fluoroquinoline is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of 4-Bromo-3-chloro-6-fluoroquinoline can influence its biological activity and the extent of its effects on cellular processes .
Subcellular Localization
The subcellular localization of 4-Bromo-3-chloro-6-fluoroquinoline is an important factor that determines its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 4-Bromo-3-chloro-6-fluoroquinoline can affect its interactions with biomolecules and its overall biological activity .
属性
IUPAC Name |
4-bromo-3-chloro-6-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-9-6-3-5(12)1-2-8(6)13-4-7(9)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXCYHQHKQKMGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672651 | |
| Record name | 4-Bromo-3-chloro-6-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
724787-81-9 | |
| Record name | 4-Bromo-3-chloro-6-fluoroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=724787-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-chloro-6-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


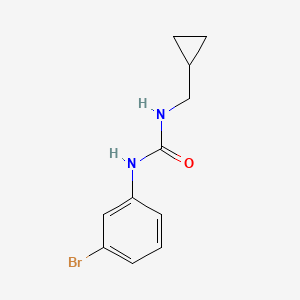
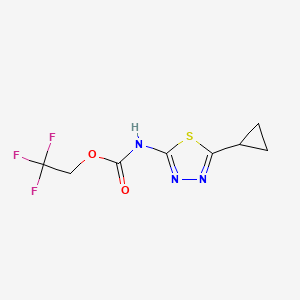

![[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanamine hydrochloride](/img/structure/B1372007.png)
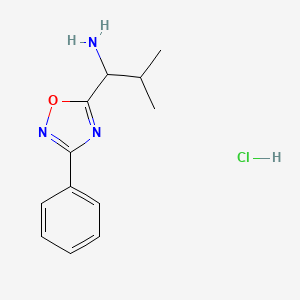
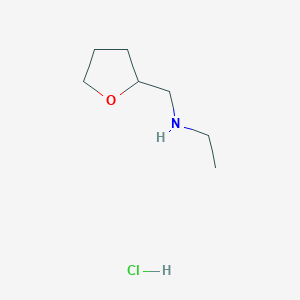
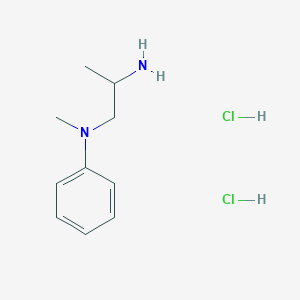

![2-[4-(4-Aminophenoxy)phenyl]acetonitrile hydrochloride](/img/structure/B1372013.png)

![2-[3-Bromo-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1372015.png)
